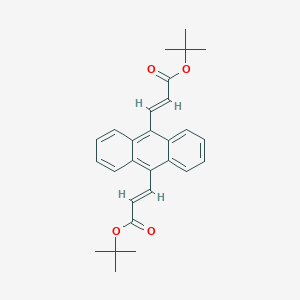
Di-tert-butyl 33'-(anthracene-910-diyl)-diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate is an organic compound that features an anthracene core with two diacrylate groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene core is functionalized with acrylate groups through a series of chemical reactions.
Protection: The tert-butyl groups are introduced to protect the acrylate functionalities during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the exact synthetic route and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the acrylate groups.
Substitution: The compound can participate in substitution reactions, particularly at the acrylate functionalities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex organic molecules.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action for Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate would depend on its specific application. For example, in organic electronics, the compound’s electronic properties would be crucial. In biological applications, its interaction with biological molecules and cellular structures would be of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9,10-diyl diacrylate: Lacks the tert-butyl groups, which may affect its reactivity and stability.
Di-tert-butyl anthracene-9,10-diyl diacrylate: Similar structure but with different substituents on the acrylate groups.
Uniqueness
Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate is unique due to the presence of both the anthracene core and the diacrylate functionalities, which confer specific electronic and chemical properties that can be tailored for various applications.
Propriétés
IUPAC Name |
tert-butyl (E)-3-[10-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]anthracen-9-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)31-25(29)17-15-23-19-11-7-9-13-21(19)24(22-14-10-8-12-20(22)23)16-18-26(30)32-28(4,5)6/h7-18H,1-6H3/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPLWHOQHJHYSF-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)/C=C/C1=C2C(=C(C3=CC=CC=C13)/C=C/C(=O)OC(C)(C)C)C=CC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














